molecular formula C19H19BrClNO2 B128810 Berupipam CAS No. 150490-85-0

Berupipam

货号 B128810
CAS 编号: 150490-85-0
分子量: 408.7 g/mol
InChI 键: DIKLCFJDIZFAOM-INIZCTEOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Berupipam, also known as SCH-39166, is a synthetic compound that belongs to the class of dopamine D1 receptor antagonists. It was first developed in the 1990s as a potential treatment for schizophrenia and other psychiatric disorders. However, its clinical development was discontinued due to its limited efficacy and safety concerns. Nevertheless, berupipam has gained attention from the scientific community as a valuable tool for studying the role of dopamine receptors in various physiological and pathological processes.

科学研究应用

Berupipam has been widely used as a pharmacological tool to study the role of dopamine D1 receptors in various physiological and pathological processes. It has been shown to modulate dopamine-mediated behaviors, such as locomotor activity, reward, and addiction. Berupipam has also been used to investigate the role of dopamine D1 receptors in learning and memory, anxiety, depression, and schizophrenia. Furthermore, berupipam has been used to study the interaction between dopamine and other neurotransmitter systems, such as glutamate, GABA, and serotonin.

作用机制

Berupipam acts as a selective antagonist of dopamine D1 receptors, which are mainly located in the striatum, prefrontal cortex, and hippocampus. By blocking dopamine D1 receptors, berupipam reduces the activation of the dopamine system, which is involved in the regulation of motor function, reward, and motivation. Berupipam has also been shown to modulate the activity of other neurotransmitter systems, such as glutamate and GABA, which are involved in cognitive and emotional processes.

生化和生理效应

Berupipam has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce dopamine-mediated behaviors, such as locomotor activity, reward, and addiction. Berupipam has also been shown to impair learning and memory, increase anxiety, and induce depressive-like behaviors. Furthermore, berupipam has been shown to modulate the activity of other neurotransmitter systems, such as glutamate and GABA, which are involved in cognitive and emotional processes.

实验室实验的优点和局限性

Berupipam has several advantages as a pharmacological tool for scientific research. It is a selective antagonist of dopamine D1 receptors, which allows for the specific modulation of the dopamine system. Berupipam has also been shown to have a relatively long half-life and a good safety profile in animal studies. However, berupipam has several limitations that need to be taken into consideration. It has limited efficacy in clinical trials for the treatment of schizophrenia and other psychiatric disorders. Furthermore, its pharmacokinetic properties may vary between species, which may affect its translation to human studies.

未来方向

Berupipam has several potential future directions for scientific research. It can be used to study the role of dopamine D1 receptors in various neurological and psychiatric disorders, such as Parkinson's disease, addiction, and depression. Berupipam can also be used to investigate the interaction between dopamine and other neurotransmitter systems, such as glutamate and GABA, which may provide insights into the underlying mechanisms of cognitive and emotional processes. Furthermore, the development of new derivatives of berupipam with improved pharmacokinetic properties may enhance its translational potential to human studies.
Conclusion
Berupipam is a promising compound for scientific research that has gained attention from the scientific community as a valuable tool for studying the role of dopamine receptors in various physiological and pathological processes. Its selective antagonism of dopamine D1 receptors allows for the specific modulation of the dopamine system, which is involved in the regulation of motor function, reward, and motivation. Berupipam has several advantages as a pharmacological tool for scientific research, but also has limitations that need to be taken into consideration. Its potential future directions for scientific research include the study of various neurological and psychiatric disorders and the investigation of the interaction between dopamine and other neurotransmitter systems.

合成方法

Berupipam is synthesized by reacting 1-(4-bromophenyl)piperazine with 2-chloro-4,5-dimethoxybenzoic acid in the presence of a base such as potassium carbonate. The resulting compound is then purified by column chromatography to obtain pure berupipam. The synthesis of berupipam is relatively simple and can be performed in a few steps with moderate yields.

属性

CAS 编号

150490-85-0

产品名称

Berupipam

分子式

C19H19BrClNO2

分子量

408.7 g/mol

IUPAC 名称

(5S)-5-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)-8-chloro-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol

InChI

InChI=1S/C19H19BrClNO2/c1-22-4-2-11-7-17(21)18(23)9-14(11)16(10-22)15-8-13(20)6-12-3-5-24-19(12)15/h6-9,16,23H,2-5,10H2,1H3/t16-/m0/s1

InChI 键

DIKLCFJDIZFAOM-INIZCTEOSA-N

手性 SMILES

CN1CCC2=CC(=C(C=C2[C@H](C1)C3=CC(=CC4=C3OCC4)Br)O)Cl

SMILES

CN1CCC2=CC(=C(C=C2C(C1)C3=CC(=CC4=C3OCC4)Br)O)Cl

规范 SMILES

CN1CCC2=CC(=C(C=C2C(C1)C3=CC(=CC4=C3OCC4)Br)O)Cl

同义词

8-chloro-5-(5'-bromo-2,3-dihydrobenzofuran-7-yl)-7-hydroxy-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hemifumarate
berupipam
NNC 22-0010
NNC-22-0010

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。